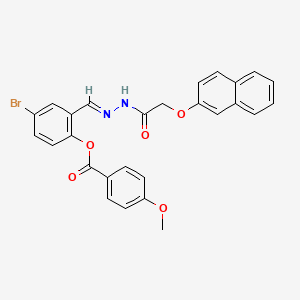![molecular formula C20H20ClN5OS3 B12027056 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027056.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the following chemical formula:
C22H24ClN5OS3
. - It falls into the category of hydrazides, which are compounds containing a hydrazine functional group (–NHNH₂) attached to a carbonyl group.
- The compound’s structure consists of a thiadiazole ring, a benzylsulfanyl group, and a dimethylamino-substituted phenyl group.
- It is noteworthy for its potential biological activities and applications.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it is likely that it can be synthesized through a multistep process involving the assembly of its various functional groups.
- Industrial production methods may involve large-scale synthesis, purification, and isolation.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions could include derivatives with modified functional groups or altered stereochemistry.
Scientific Research Applications
- In chemistry, researchers might explore its reactivity, stability, and potential as a building block for more complex molecules.
- In biology, investigations could focus on its interactions with enzymes, receptors, or other biomolecules.
- In medicine, it might be evaluated for therapeutic properties (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
- In industry, applications could range from materials science to catalysis.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets.
- It could interact with cellular proteins, nucleic acids, or other biomolecules, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with the exact structure you provided.
- related compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole , have been studied .
- Highlighting the uniqueness of your compound would require a more detailed comparison with structurally related analogs.
Remember that this compound’s properties and applications may evolve as more research is conducted
Properties
Molecular Formula |
C20H20ClN5OS3 |
|---|---|
Molecular Weight |
478.1 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H20ClN5OS3/c1-26(2)17-9-5-14(6-10-17)11-22-23-18(27)13-29-20-25-24-19(30-20)28-12-15-3-7-16(21)8-4-15/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-11+ |
InChI Key |
GBJUDKMALNMWBL-SSDVNMTOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12026981.png)
![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026988.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)

![2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12027010.png)



![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027055.png)

![3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027060.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)
